molecular formula C18H14F4N2OS B2861396 2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 905784-87-4

2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2861396
CAS No.: 905784-87-4
M. Wt: 382.38
InChI Key: LVNWLOICWWZQRV-UHFFFAOYSA-N
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Description

This compound belongs to the nicotinonitrile family, characterized by a pyridine backbone substituted with a nitrile group at position 2. Key structural features include:

  • 4-(Trifluoromethyl) group: Enhances metabolic stability and electron-withdrawing effects.
  • 6-Methyl substituent: Contributes to steric bulk and lipophilicity.

The 4-fluorophenyl and oxobutyl groups likely enhance polarity compared to purely alkyl-substituted analogs .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWLOICWWZQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (C₁₈H₁₀BrF₃N₂S₂; 455.31 g/mol)

  • Key Differences: 2-Substituent: Bromobenzyl group replaces the 4-oxobutyl chain. Bromine increases molecular weight (455 vs. ~450 g/mol) and polarizability. 6-Substituent: Thienyl group (aromatic heterocycle) instead of methyl.
  • Implications :
    • Bromine may improve halogen bonding but reduce solubility compared to the fluorophenyl-oxobutyl group in the target compound.
    • Thienyl substitution could alter electronic properties (electron-rich vs. methyl’s neutrality) .

2-(Ethylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS 477866-21-0)

  • Key Differences: 2-Substituent: Ethylthio group (smaller, non-aromatic) vs. oxobutylthio. 6-Substituent: 4-Methoxyphenyl (electron-donating) vs. methyl. May enhance solubility but reduce metabolic stability.
  • Implications :
    • Simpler thioether linkage (ethyl) likely increases lipophilicity but diminishes target specificity compared to the oxobutyl chain.
    • Methoxy group’s electron-donating nature could modulate reactivity in electrophilic environments .

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile (CAS 444152-08-3)

  • Key Differences :
    • 2-Substituent : Nitrophenyl-oxoethyl group introduces a strong electron-withdrawing nitro moiety.
    • 4- and 6-Substituents : Phenyl and p-tolyl groups replace trifluoromethyl and methyl.
  • Implications :
    • Nitro group increases reactivity (e.g., susceptibility to reduction) but may compromise stability.
    • Aromatic substitutions at positions 4 and 6 could enhance π-stacking but reduce selectivity for hydrophobic binding pockets .

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile

  • Key Differences: 2-Substituent: Amino group replaces thioether. Introduces hydrogen-bonding capacity. 4- and 6-Substituents: Bromophenyl and fluorinated methoxymethoxyphenyl add steric complexity.
  • Implications: Amino group may improve solubility but increase susceptibility to oxidation. Bromine and methoxymethoxy groups could enhance binding affinity at the cost of bioavailability .

2-((3,3-Dimethyl-2-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

  • Key Differences :
    • 2-Substituent : Branched dimethyl-oxobutyl chain vs. linear 4-oxobutyl.
    • Shared features: Trifluoromethyl and methyl groups at positions 4 and 6.
  • Implications :
    • Branching may alter conformational flexibility and membrane permeability.
    • Similar trifluoromethyl and methyl groups suggest comparable electronic and steric effects at positions 4 and 6 .

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